2-Methyl-1-nitroprop-1-ene
Overview
Description
The compound of interest, 2-Methyl-1-nitroprop-1-ene, is a nitroalkene that has been studied for its reactivity and potential applications in organic synthesis. It is characterized by the presence of a nitro group attached to an alkene, which imparts unique chemical properties and reactivity patterns.
Synthesis Analysis
The synthesis of related nitroalkene compounds involves various strategies, including the use of alpha-nitro ketone intermediates. For instance, 3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene and -tetrahydrofuran were synthesized using alpha-nitro ketone intermediates as electrophiles and nucleophiles . Similarly, 2-Methyl-2-nitro-1-azidopropane was synthesized through a series of reactions including condensation, substitution, and azideation . These methods highlight the versatility of nitroalkenes in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of nitroalkene derivatives has been determined using various spectroscopic techniques. For example, the structure of 2-Methyl-2-nitro-1-azidopropane was elucidated using mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (1H-NMR) spectroscopies . Additionally, the dimeric structure and hydrogen bonding patterns of 2-N-ethylamino-5-methyl-4-nitropyridine were studied using X-ray diffraction (XRD), IR, Raman methods, and density functional theory (DFT) calculations .
Chemical Reactions Analysis
The reactivity of 2-Methyl-1-nitroprop-1-ene in cycloaddition reactions has been explored, revealing insights into its regioselectivity, stereoselectivity, and molecular mechanisms. DFT computational studies have shown that [3+2] cycloaddition reactions with (Z)-C-aryl-N-phenylnitrones proceed via polar processes with asynchronous transition states, favoring the formation of 4-nitro-substituted cycloadducts . The polar character of similar cycloaddition reactions has been confirmed by reactivity indices and computational algorithms . Kinetic studies on the [2+3] cycloaddition of triphenylnitrone to trans-1-nitroprop-1-ene have indicated a concerted mechanism despite the π-deficient character of the dipolarophile .
Physical and Chemical Properties Analysis
The physical and chemical properties of nitroalkene derivatives have been studied through various experimental and computational methods. The internal rotation and equilibrium structure of 2-methyl-2-nitropropane were investigated using electron diffraction, vibrational and microwave spectroscopy, and quantum chemical calculations, providing detailed information on bond lengths, valence angles, and barriers to internal rotation . The synthesis and ionic polymerization of 1,2-epoxy-3-nitropropane have been improved, and the polymerization mechanisms have been analyzed, revealing limitations in molecular weight due to competitive mechanisms .
Scientific Research Applications
Application 1: Organic Synthesis
- Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in [3 + 2] cycloaddition reactions with (Z)-C-aryl-N-phenylnitrones . This reaction is valuable for organic synthesis due to the wide range of potential transformations of the NO2 group .
- Methods of Application or Experimental Procedures : The reaction paths for [3 + 2] cycloaddition between 2-methyl-1-nitroprop-1-ene and (Z)-C-aryl-N-phenylnitrones were explored at the B3LYP/6-31G (d) level of theory . The processes were found to be initiated by the attack of the most nucleophilic oxygen atom in the nitrone molecule on the most electrophilic carbon atom (Cβ) in the nitroethylene moiety .
- Results or Outcomes : The interaction favors the formation of 4-nitro-substituted cycloadducts . Based on a molecular electron density theory (MEDT) study, the processes of interest should be considered polar processes with asynchronous transition states (TSs) .
Application 2: Gas Phase and Gas Solid Interface Ozonolysis
- Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in the study of gas phase and gas solid interface ozonolysis of nitrogen containing alkenes . This research is important for understanding the environmental fates of emerging contaminants .
- Methods of Application or Experimental Procedures : The gas phase ozonolysis rate constants at 296 K were measured for 2-methyl-1-nitroprop-1-ene and other compounds . A multiphase kinetics model (KM-GAP) was used to probe the gas−solid kinetics .
- Results or Outcomes : The gas phase ozonolysis rate constant at 296 K for 2-methyl-1-nitroprop-1-ene was found to be (3.5 ± 0.9) × 10−20 cm3molecule−1s, implying a lifetime of 134 days in the presence of 100 ppb ozone in the atmosphere . The study found that a nitro group attached to the C=C lowers the gas phase rate constant by 2−3 orders of magnitude compared to the simple alkenes .
Application 3: Synthesis of Nitro Compounds
- Summary of the Application : 2-Methyl-1-nitroprop-1-ene is used in the synthesis of nitro compounds . Nitro compounds are important in the chemical industry and can be used to make a variety of products, including pharmaceuticals, dyes, and explosives .
- Methods of Application or Experimental Procedures : The synthesis of nitro compounds typically involves the reaction of a nitroalkene, such as 2-methyl-1-nitroprop-1-ene, with a nucleophile . The nitro group can then be reduced to an amine, providing a versatile route to a variety of functionalized compounds .
- Results or Outcomes : The use of 2-methyl-1-nitroprop-1-ene in the synthesis of nitro compounds allows for the production of a wide range of products with diverse properties . The exact outcomes depend on the specific reactions and conditions used .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-methyl-1-nitroprop-1-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(2)3-5(6)7/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMMUDFDTWWSQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50166943 | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-nitroprop-1-ene | |
CAS RN |
1606-30-0 | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001606300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1606-30-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89775 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propene, 2-methyl-1-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50166943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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